DIETHYL ISOPROPYLAMIDOPHOSPHATE

CAS No.: 22685-19-4

Cat. No.: VC8398453

Molecular Formula: C7H18NO3P

Molecular Weight: 195.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22685-19-4 |

|---|---|

| Molecular Formula | C7H18NO3P |

| Molecular Weight | 195.2 g/mol |

| IUPAC Name | N-diethoxyphosphorylpropan-2-amine |

| Standard InChI | InChI=1S/C7H18NO3P/c1-5-10-12(9,11-6-2)8-7(3)4/h7H,5-6H2,1-4H3,(H,8,9) |

| Standard InChI Key | VPWFCVRSJNVACC-UHFFFAOYSA-N |

| SMILES | CCOP(=O)(NC(C)C)OCC |

| Canonical SMILES | CCOP(=O)(NC(C)C)OCC |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

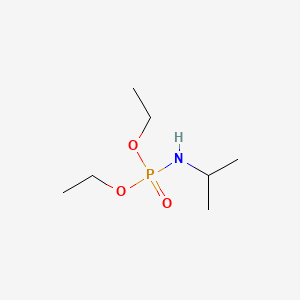

Diethyl isopropylamidophosphate is interchangeably referred to as phosphoramidic acid, (1-methylethyl)-, diethyl ester and diethyl isopropylphosphoramidate . Its IUPAC name, N-diethoxyphosphorylpropan-2-amine, reflects its molecular architecture: a propan-2-amine group linked to a diethoxyphosphoryl moiety.

Molecular Structure and Geometry

The compound’s structure comprises a central phosphorus atom bonded to two ethoxy groups (-OCH₂CH₃), one isopropylamine group (-NH-C₃H₇), and one oxygen atom via a double bond (P=O) . Computational models from PubChem depict a tetrahedral geometry around the phosphorus atom, consistent with sp³ hybridization . The 3D conformer analysis reveals rotational flexibility in the ethoxy and isopropyl groups, which may influence its reactivity and physical properties.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₈NO₃P | |

| Molecular Weight | 195.20 g/mol | |

| CAS Number | 22685-19-4 | |

| IUPAC Name | N-diethoxyphosphorylpropan-2-amine |

Synthesis and Manufacturing

Catalytic and Process Innovations

The patent CN103787892A highlights advancements in synthesizing related amines, such as diisopropylamine, using H β zeolite catalysts under hydrogen-rich conditions . Although this patent focuses on amine synthesis, the emphasis on catalyst stability (e.g., SiO₂/Al₂O₃ ratios of 20–100) and reaction parameters (1.0–8.0 MPa, 150–350°C) suggests potential applicability in optimizing phosphorylation reactions . For diethyl isopropylamidophosphate, similar catalytic systems could enhance yield and purity by minimizing side reactions.

Physical and Chemical Properties

Physicochemical Data

Diethyl isopropylamidophosphate’s physical properties remain partially characterized. PubChem reports its molecular weight and formula but lacks explicit data on melting/boiling points or solubility . Comparative analysis with structurally similar compounds, such as diethylamine phosphate (melting point: 153–156°C) and diisopropyl fluorophosphate (boiling point: 183°C) , suggests moderate thermal stability. Its liquid state at room temperature is inferred from the oily nature of analogs like diisopropyl fluorophosphate .

Reactivity and Stability

Organophosphates generally undergo hydrolysis in aqueous environments, particularly under acidic or basic conditions. For example, diisopropyl fluorophosphate hydrolyzes in the presence of moisture, yielding hydrofluoric acid and phosphate derivatives . Diethyl isopropylamidophosphate likely exhibits similar susceptibility, necessitating anhydrous storage conditions.

Applications and Industrial Relevance

Research and Experimental Uses

While direct applications of diethyl isopropylamidophosphate are sparsely documented, its structural kinship to bioactive organophosphates implies potential roles in neuroscience and enzymology. Diisopropyl fluorophosphate, for instance, is a potent acetylcholinesterase inhibitor used to study neurodegenerative pathways . By analogy, diethyl isopropylamidophosphate may serve as a tool compound for probing enzyme kinetics or designing cholinesterase modulators.

Recent Advances and Future Directions

Catalytic Innovations

Recent patents, such as CN103787892A, underscore the role of zeolite catalysts in streamlining amine synthesis . Adapting these catalysts for phosphorylation reactions could revolutionize diethyl isopropylamidophosphate production, improving efficiency and scalability.

Biomedical Research Opportunities

The compound’s phosphoramidate group is a hallmark of nucleotide analogs used in antiviral therapies (e.g., remdesivir). Functionalizing diethyl isopropylamidophosphate with bioactive moieties could yield novel antiviral or anticancer agents, meriting further exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume